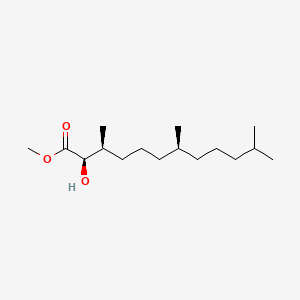
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)- is a complex organic compound with the molecular formula C16H32O3 It is a methyl ester derivative of dodecanoic acid, featuring hydroxyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester typically involves esterification reactions. One common method is the reaction of dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester.
化学反応の分析
Types of Reactions
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
類似化合物との比較
Similar Compounds
Dodecanoic acid, methyl ester: Lacks the hydroxyl and trimethyl groups, resulting in different chemical properties and applications.
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: Contains additional double bonds, leading to variations in reactivity and stability.
Decanoic acid, 3-hydroxy-, methyl ester: Shorter carbon chain and different functional groups, affecting its physical and chemical characteristics.
Uniqueness
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and trimethyl groups enhance its solubility and reactivity, making it a valuable compound in various scientific and industrial contexts.
特性
CAS番号 |
102616-16-0 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
methyl (2R,3S,7S)-2-hydroxy-3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O3/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(17)16(18)19-5/h12-15,17H,6-11H2,1-5H3/t13-,14-,15+/m0/s1 |
InChIキー |
COVFNWPQWWPXCN-SOUVJXGZSA-N |
異性体SMILES |
C[C@H](CCC[C@H](C)[C@H](C(=O)OC)O)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



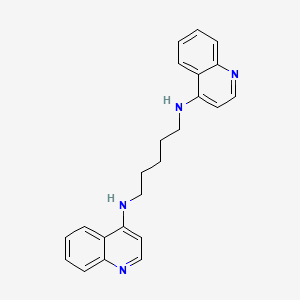

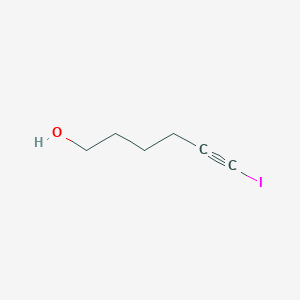
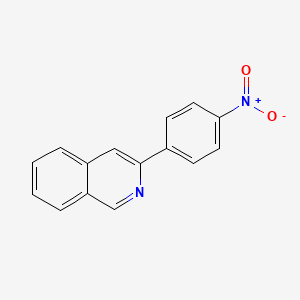
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
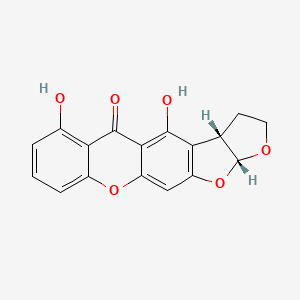
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

